2,5-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
2,5-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as "DMXAA" and has been found to have a wide range of biochemical and physiological effects. In
Mechanism of Action
DMXAA works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system. This activation leads to the production of type I interferons and other cytokines, which in turn leads to the destruction of tumor cells. DMXAA has also been found to enhance the activity of natural killer cells and T cells, which are important components of the immune system.
Biochemical and Physiological Effects:
DMXAA has been found to have a wide range of biochemical and physiological effects. It has been shown to induce the production of cytokines such as interferon-alpha, interferon-beta, and tumor necrosis factor-alpha. DMXAA has also been found to enhance the activity of natural killer cells and T cells, which are important components of the immune system. In addition, DMXAA has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed.
Advantages and Limitations for Lab Experiments
One of the advantages of DMXAA is that it has been extensively studied and has a well-characterized mechanism of action. This makes it an attractive candidate for further research and development. However, DMXAA has some limitations for lab experiments. It is a highly reactive compound and can be difficult to handle. In addition, it has a short half-life in vivo, which makes it difficult to administer in animal models.
Future Directions
There are several future directions for research on DMXAA. One area of interest is the development of new analogs with improved pharmacokinetic properties. Another area of interest is the use of DMXAA in combination with other cancer therapies such as chemotherapy and radiation therapy. Finally, there is interest in exploring the use of DMXAA in other disease areas such as infectious diseases and autoimmune disorders.
Conclusion:
In conclusion, DMXAA is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to have a wide range of biochemical and physiological effects and has shown promise as a cancer therapy. While there are some limitations to its use in lab experiments, there are several future directions for research on DMXAA.
Synthesis Methods
DMXAA can be synthesized through a multistep process that involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 4-methyl-3-(2-oxopiperidin-1-yl)aniline. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
DMXAA has been extensively studied for its potential use in cancer therapy. It has been found to have anti-tumor activity in a variety of cancer cell lines and animal models. DMXAA works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor cells. DMXAA has also been found to enhance the efficacy of chemotherapy and radiation therapy.
properties
IUPAC Name |
2,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-7-8-15(12-17(14)22-11-5-4-6-20(22)23)21-28(24,25)19-13-16(26-2)9-10-18(19)27-3/h7-10,12-13,21H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRUKFYYFASUPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide |
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